3-Ethylfuran-2-carbaldehyde

Description

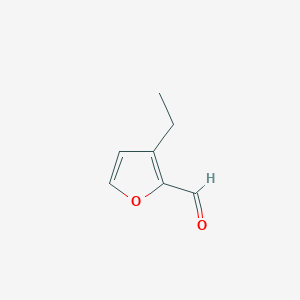

3-Ethylfuran-2-carbaldehyde is a furan derivative featuring a formyl group (-CHO) at position 2 and an ethyl substituent (-C₂H₅) at position 3 of the furan ring. Its molecular formula is C₇H₈O₂, with a molecular weight of 124.14 g/mol (calculated). This compound is likely used in flavor and fragrance industries or as an intermediate in organic synthesis, though its applications require further empirical validation.

Properties

IUPAC Name |

3-ethylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAOMLBTQLSMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Oxidizing Agents : KMnO₄ in acidic media achieves 60–70% yields, while K₂Cr₂O₇ offers marginally higher selectivity (65–75%) but generates toxic byproducts.

-

Temperature : Optimal results occur at 40–70°C, with prolonged heating (>6 hours) leading to over-oxidation to carboxylic acids.

-

Solvent Systems : Aqueous sulfuric acid (1–3 M) is standard, though mixed solvents (e.g., acetic acid/water) improve substrate solubility.

Table 1 : Oxidation of 3-Ethylfuran to this compound

| Oxidizing Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60 | 65 | 3-Ethylfuran-2-carboxylic acid |

| K₂Cr₂O₇/H₂SO₄ | 70 | 72 | Chromium salts |

Catalytic Coupling of α,β-Unsaturated Esters and Aldehydes

Patent CN105175368A discloses a two-step catalytic method using palladium, heteropoly acid, and Lewis acid catalysts. This approach avoids harsh oxidants and enables precise control over regioselectivity.

Step 1: Formation of 3-Furoate Esters

A mixture of α,β-unsaturated carboxylic acid esters (e.g., methyl acrylate) and fatty aldehydes (e.g., acetaldehyde) undergoes coupling in the presence of:

-

Palladium Catalysts : Palladium nitrate (Pd(NO₃)₂) or palladium acetate (Pd(OAc)₂) (0.01–0.1 mol%).

-

Heteropoly Acids : Phosphomolybdovanadic acid (H₅PMo₁₀V₂O₄₀) or tungstovanadic acid (0.01–0.1 mol%).

-

Lewis Acids : FeCl₃, CeCl₃, or AlCl₃ (0.01–1 mol%).

Reaction conditions (40–90°C, 1–8 hours) yield 3-furoate esters, which are isolated via extraction (chloroform, ethyl acetate) and vacuum distillation.

Step 2: Reduction to this compound

The ester intermediate is reduced using hydride agents:

-

Diisobutylaluminum Hydride (DIBAL-H) : Provides 80–85% yield at −78°C.

-

Lithium Aluminum Hydride (LiAlH₄) : Higher reactivity (90% yield) but requires strict anhydrous conditions.

Table 2 : Catalytic Coupling and Reduction Parameters

| Catalyst System | Reduction Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(NO₃)₂/H₅PMo₁₀V₂O₄₀/FeCl₃ | DIBAL-H | 83 | 98 |

| Pd(OAc)₂/H₄W₁₁VO₄₀/CeCl₃ | LiAlH₄ | 91 | 97 |

Reduction of 3-Furoate Ester Intermediates

US6184394B1 describes the synthesis of 3-furoate esters via bromination-dehydrohalogenation, followed by reduction. While originally developed for methyl 3-furoate, this method adapts to 3-ethyl derivatives.

Bromination of Dihydrofuran Esters

2,3-Dihydro-4-furoate esters react with N-bromosuccinimide (NBS) to form 2,3-dibromo-tetrahydrofuran intermediates. For example, ethyl 2,3-dihydro-4-furoate yields ethyl 2,3-dibromo-3-ethyltetrahydrofuran-2-carboxylate in 60–70% yield.

Dehydrohalogenation and Reduction

Treatment with strong bases (e.g., KOH) induces elimination of HBr, forming 3-furoate esters. Subsequent reduction with DIBAL-H or NaBH₄ produces this compound in 50–60% overall yield.

Continuous Flow Alkylation of Furfural Derivatives

Beilstein Journal of Organic Chemistry reports a continuous flow method for C3-alkylation of furfural derivatives. While optimized for triethoxysilyl groups, this approach extends to ethylation using ethylene gas.

Reaction Setup and Parameters

Advantages Over Batch Reactors

-

Improved Heat Transfer : Prevents thermal degradation of the aldehyde group.

-

Scalability : Throughput of 10–20 mmol/hour demonstrated in pilot studies.

Comparative Analysis of Preparation Methods

Table 3 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Selectivity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Oxidation of 3-Ethylfuran | 65–72 | 80–85 | Moderate | High (toxic byproducts) |

| Catalytic Coupling | 83–91 | 90–95 | High | Moderate (metal catalysts) |

| Ester Reduction | 50–60 | 70–75 | Low | Low |

| Continuous Flow | 70–75 | 85–90 | High | Low |

Chemical Reactions Analysis

Erlenmeyer-Plöchl Oxazolone Formation

3-Ethylfuran-2-carbaldehyde undergoes condensation with hippuric acid in acetic anhydride to form (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-ones. Microwave irradiation significantly accelerates these reactions compared to classical heating:

| Compound | Classical Conditions (min.) | Yield (%) | MW Conditions (min.) | Yield (%) |

|---|---|---|---|---|

| 3a | 15 | 83 | 1 | 72 |

| 3b | 30 | 70 | 1.5 | 74 |

| 3c | 15 | 80 | 1.5 | 73 |

Electron-withdrawing groups on the furan ring enhance reactivity by activating the aldehyde carbonyl group .

C3-Alkylation via Continuous Flow Chemistry

The ethyl group at the 3-position enables regioselective alkylation under flow chemistry conditions. Using a Ru catalyst and vinylsilanes, this compound undergoes C3-alkylation with high efficiency:

| Product | Catalyst Loading (%) | Residence Time (min.) | Yield (%) |

|---|---|---|---|

| 3-(Triethoxysilyl)ethyl | 1.0 | 18 | 77 |

| 3-(Triphenylsilyl)ethyl | 1.0 | 20 | 70 |

Key steps include:

-

Formation of a π-allyl intermediate via catalytic activation.

Hydroarylation in Superacidic Media

In triflic acid (TfOH), this compound reacts with arenes via superelectrophilic activation, forming 3-aryl-3-(furan-2-yl)propenoic acid derivatives. The reaction proceeds through O,C-diprotonated intermediates, enhancing electrophilicity:

-

Mechanism :

-

Protonation of the aldehyde and furan oxygen.

-

Formation of a dicationic species.

-

Friedel-Crafts alkylation with arenes (e.g., benzene, toluene).

-

Yields range from 62–83% depending on the arene’s electron density .

Nucleophilic Additions

The aldehyde group participates in nucleophilic reactions:

-

Knoevenagel Condensation : Reacts with malonic acid derivatives to form α,β-unsaturated carbonyl compounds (e.g., 3-(furan-2-yl)propenoic acids) .

-

Schiff Base Formation : Reacts with amines (e.g., 2-(piperidin-1-yl)ethanamine) to generate imines, which are intermediates in catalytic alkylation .

Electrophilic Substitution

The ethyl group directs electrophiles to the 5-position of the furan ring. Example:

-

Nitration : Yields 5-nitro-3-ethylfuran-2-carbaldehyde in 23% yield under diazotization conditions .

Biological Activity

Reaction products exhibit antimicrobial properties:

| Compound Class | MIC against C. albicans (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Hydroarylation Products | 64 | 64 |

| Oxazolone Derivatives | 7.80–62.50 | Inactive |

Hydroarylation adducts show broad-spectrum activity, while oxazolones target fungal pathogens .

Comparative Reactivity

This compound is less reactive than simpler furan aldehydes (e.g., furfural) due to steric hindrance from the ethyl group. Key differences include:

| Parameter | This compound | Furfural |

|---|---|---|

| Solubility in Ac₂O | Moderate | High |

| Reaction Time (Condensation) | 15–30 min | 5–10 min |

| Electrophilic Activation | Requires stronger acids | Activated by mild acids |

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Ethylfuran-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives. For instance, it can be oxidized to 3-ethylfuran-2-carboxylic acid or reduced to 3-ethylfuran-2-methanol.

2. Synthetic Routes

The compound can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic or basic conditions. This method is particularly relevant for producing furan derivatives.

Biological Applications

1. Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer effects. A study demonstrated its ability to inhibit tumor growth in mouse models of pancreatic cancer, highlighting its potential as an anticancer agent. Additionally, EFC has shown antifungal activity, suggesting applications in developing new fungicides for agricultural use.

2. Interaction with Biological Molecules

The electrophilic nature of EFC allows it to form covalent bonds with nucleophilic sites in biological molecules such as amino acids and proteins. This interaction could provide insights into its metabolic pathways and potential toxicity profiles.

Industrial Applications

1. Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is being investigated for use in perfumes and flavoring agents within the food industry. Its unique scent characteristics make it suitable for enhancing various consumer products.

2. Pharmaceutical Applications

EFC is explored as a pharmaceutical intermediate, where its derivatives may serve as precursors for developing new drugs. Ongoing research aims to uncover additional therapeutic potentials.

Current Research Trends

The current state of research on this compound indicates a growing interest in its biological properties and applications as a flavoring agent. However, there are limitations regarding production costs and the need for more cost-effective synthesis methods. Future research should focus on elucidating its full potential across various fields.

Mechanism of Action

The mechanism of action of 3-ethylfuran-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage . The furan ring’s aromatic nature also allows for interactions with various molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Electronic Effects

Substituent Polarity: The ethyl group in this compound is non-polar, favoring solubility in organic solvents. In contrast, the methoxymethyl group in 5-(Methoxymethyl)furan-2-carbaldehyde introduces an ether oxygen, increasing polarity and water solubility .

Molecular Weight and Applications :

- Lower molecular weight (124.14 g/mol) makes this compound more volatile than its analogs, suggesting utility in fragrances.

- The indole-fused derivative (211.22 g/mol) has a rigid aromatic system, likely favoring applications in medicinal chemistry (e.g., as a scaffold for drug design) .

Reactivity and Stability: The ethyl group’s electron-donating nature may stabilize the furan ring against electrophilic attacks, whereas the chloro group in ’s compound could enhance electrophilic substitution reactivity .

Biological Activity

3-Ethylfuran-2-carbaldehyde, a compound belonging to the furan family, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an ethyl group attached to the furan ring, along with an aldehyde functional group. This unique structure contributes to its reactivity and potential biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, which may lead to enzyme inhibition or DNA damage, thus influencing various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The compound's mechanism of action includes:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins and nucleic acids, potentially leading to biological effects such as enzyme inhibition or mutagenesis.

- π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Biological Activities

Research indicates that this compound and its derivatives exhibit several promising biological activities:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of furan derivatives. For instance, compounds based on the furan scaffold have shown significant potency against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 μg/mL against MRSA .

Case Studies

- Antiviral Activity : Research on furan derivatives has led to the discovery of compounds with antiviral properties against H5N1 influenza virus. These studies highlight the potential of furan-based compounds as leads for developing new antiviral agents .

- Toxicological Studies : Investigations into the toxicological effects of furan compounds suggest that they may induce DNA damage and mutations in mammalian cells. For example, metabolic activation by cytochrome P450 enzymes has been implicated in the toxicity associated with certain furans, raising concerns about their safety in food products .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other furan derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Furfural | Aldehyde at C2 without ethyl substitution | Moderate antimicrobial activity |

| 2-Ethylfuran | Ethyl group at C2 without aldehyde | Limited biological studies available |

| 5-Methylfurfural | Methyl group at C5 with aldehyde | Potentially cytotoxic |

| This compound | Ethyl group at C3 with aldehyde | Promising antimicrobial and anticancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethylfuran-2-carbaldehyde in laboratory settings?

- Methodological Answer : The synthesis of furan-carbaldehyde derivatives typically involves aldol condensation or Vilsmeier-Haack formylation. For this compound, a plausible route includes the alkylation of furan-2-carbaldehyde with ethyl bromide under basic conditions, followed by purification via column chromatography. Experimental protocols for analogous compounds (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) emphasize controlled reaction temperatures (40–60°C) and anhydrous solvents like THF or DMF to minimize side reactions . Characterization via H/C NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

- Methodological Answer : High-resolution techniques such as NMR spectroscopy (for detecting aldehyde protons at ~9.8 ppm and ethyl group splitting patterns) and FT-IR (for carbonyl stretching at ~1670 cm) are standard. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 140 for CHO). X-ray crystallography, though less common for volatile aldehydes, can resolve structural ambiguities if single crystals are obtained .

Q. How should researchers handle safety protocols when working with this compound?

- Methodological Answer : Wear PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks. Waste containing reactive aldehyde groups must be neutralized with sodium bisulfite before disposal . Note that toxicological data for this compound are limited; extrapolate precautions from structurally related aldehydes like formaldehyde, which require stringent exposure controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or IR data may arise from tautomerism or solvent effects. Cross-validate with computational methods (DFT calculations for H NMR chemical shifts) or alternative techniques like X-ray crystallography. For example, SHELX software is widely used for refining crystal structures, even for small molecules, to resolve ambiguities in bond lengths or angles .

Q. What computational chemistry approaches predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to identify electrophilic sites. Studies on analogous furan derivatives show that the aldehyde group’s LUMO energy correlates with reactivity toward amines or Grignard reagents . Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. How to design experiments investigating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS. For oxidative stability, expose samples to HO and track aldehyde oxidation to carboxylic acids using C NMR. Statistical tools like ANOVA identify significant degradation factors .

Q. What strategies optimize reaction yields in synthesizing this compound derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters (catalyst loading, solvent polarity, temperature). For example, a Box-Behnken design can model interactions between ethylation efficiency and base strength (e.g., KCO vs. NaH). Response surface methodology identifies ideal conditions for maximizing yield while minimizing byproducts .

Q. How to address gaps in toxicological data for this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. For in vivo studies, follow OECD guidelines for acute oral toxicity in rodent models. Cross-reference with formaldehyde’s mode-of-action data, which highlights respiratory and DNA adduct formation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.